molecular formula C20H26N4O B7702800 N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide CAS No. 713084-88-9

N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide

Cat. No. B7702800
CAS RN: 713084-88-9
M. Wt: 338.4 g/mol
InChI Key: HHOGCIWSLGHTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide, also known as P7C3, is a novel small molecule that has been found to have neuroprotective effects in preclinical studies. The compound was first identified in a high-throughput screen for small molecules that promote survival of newborn neurons in the hippocampus, a brain region important for learning and memory. Since its discovery, P7C3 has been the subject of extensive research in the field of neuroscience.

Mechanism of Action

The mechanism of action of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide is not fully understood, but it is thought to act by promoting the survival of newborn neurons in the hippocampus. This compound has been shown to increase the expression of a protein called nicotinamide phosphoribosyltransferase (NAMPT), which is involved in cellular energy metabolism and has been implicated in neuroprotection. This compound may also act by modulating the activity of a protein called Mcl-1, which is important for cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to promoting the survival of newborn neurons in the hippocampus, this compound has been found to reduce inflammation and oxidative stress, increase mitochondrial function, and improve cognitive function. This compound has also been shown to improve motor function in preclinical models of traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide is that it has been extensively studied in preclinical models and has been found to have neuroprotective effects in a variety of contexts. Another advantage is that the synthesis of this compound has been optimized and scaled up for use in preclinical studies. One limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to develop as a therapeutic agent.

Future Directions

There are a number of potential future directions for research on N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide. One area of focus could be on understanding the mechanism of action of this compound and identifying its molecular targets. Another area of focus could be on developing this compound as a therapeutic agent for neurodegenerative diseases and traumatic brain injury. Additionally, this compound could be used as a tool to study the role of neurogenesis in brain function and disease.

Synthesis Methods

The synthesis of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide involves several steps, starting with the reaction of 2,3-dichloroquinoxaline with isobutyryl chloride to form 2-isobutyryl-3-chloroquinoxaline. This intermediate is then reacted with 6-methyl-1H-pyrazolo[3,4-b]quinoline in the presence of a palladium catalyst to form the desired product, this compound. The synthesis of this compound has been optimized and scaled up for use in preclinical studies.

Scientific Research Applications

N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide has been extensively studied in preclinical models of neurodegeneration and traumatic brain injury. In these studies, this compound has been found to promote the survival of newborn neurons in the hippocampus, protect against neuronal cell death, and improve cognitive function. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.

properties

IUPAC Name

2,2-dimethyl-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-12(2)11-24-18-15(17(23-24)22-19(25)20(4,5)6)10-14-9-13(3)7-8-16(14)21-18/h7-10,12H,11H2,1-6H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOGCIWSLGHTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(N=C2C=C1)N(N=C3NC(=O)C(C)(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320809
Record name 2,2-dimethyl-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647538
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

713084-88-9
Record name 2,2-dimethyl-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.